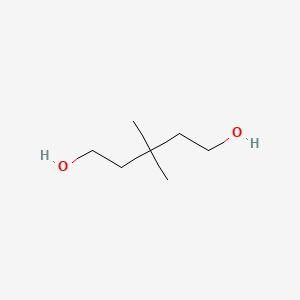

3,3-Dimethylpentane-1,5-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEPFAMBMGCTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510466 | |

| Record name | 3,3-Dimethylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53120-74-4 | |

| Record name | 3,3-Dimethylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpentane-1,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3-Dimethylpentane-1,5-diol: A Technical Overview of Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 3,3-dimethylpentane-1,5-diol. It includes tabulated quantitative data, a detailed experimental protocol for a structurally related compound to illustrate a plausible synthetic approach, and a visualization of a relevant biological pathway. This document is intended to serve as a foundational resource for researchers engaged in fine chemical synthesis, polymer science, and drug discovery.

Core Chemical Properties

This compound, with the chemical formula C₇H₁₆O₂, is a branched-chain aliphatic diol.[1] Its structure features a five-carbon pentane backbone with two methyl groups attached to the third carbon atom, creating a quaternary center, and hydroxyl groups at the terminal positions (1 and 5).[1] This structure contributes to its physical properties and reactivity. The compound is reported to be a colorless to slightly yellow, odorless, and viscous liquid that is soluble in water.[1][2]

Physical and Chemical Property Data

The quantitative data available for this compound is largely based on estimations and predictions, with some conflicting values reported in the literature. The following tables summarize the available information to provide a comparative overview.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 44.24°C (estimated) | [3][4] |

| -50°C | [2] | |

| Boiling Point | 233.16°C (estimated) | [3][4] |

| 208°C | [2] | |

| 150°C | [5] | |

| Density | 0.9744 g/cm³ (estimated) | [3][4] |

| Refractive Index | 1.4580 (predicted) | [4] |

| Water Solubility | Good solubility/Miscible | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.77740 (predicted) | [3] |

| pKa | 14.84 ± 0.10 (predicted) | [6] |

Table 2: Molecular and Spectroscopic Data for this compound

| Identifier/Property | Value | Source |

| CAS Number | 53120-74-4 | [5][6] |

| Molecular Formula | C₇H₁₆O₂ | [2][5] |

| Molecular Weight | 132.20 g/mol | [1][5] |

| SMILES | CC(C)(CCO)CCO | [1][5] |

| InChIKey | CFEPFAMBMGCTQM-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area | 40.5 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 4 | [6] |

Table 3: Predicted Mass Spectrometry Data ([M+H]⁺ Adduct)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 133.12232 | 131.1 |

| [M+Na]⁺ | 155.10426 | 137.5 |

| [M+K]⁺ | 171.07820 | 136.5 |

| [M+NH₄]⁺ | 150.14886 | 152.0 |

Synthesis and Reactivity

Synthetic Routes

Two primary synthetic pathways for this compound have been reported:

-

Reduction of 3,3-Dimethylglutaric Acid: This common route involves the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce the dicarboxylic acid to the corresponding diol.[1]

-

Condensation Reaction: The compound can also be prepared through the condensation of formaldehyde and isovaleraldehyde.[2]

Illustrative Experimental Protocol: Synthesis of 3-Methyl-1,5-Pentanediol

While a detailed experimental protocol for this compound is not available, the following procedure for the synthesis of the structurally similar compound, 3-methyl-1,5-pentanediol, provides a relevant and illustrative example of a potential synthetic methodology involving the hydrogenation of a cyclic precursor.

Reaction Scheme: 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran → (HCl, H₂O) → β-Methylglutaraldehyde → (H₂, Raney Nickel) → 3-Methyl-1,5-pentanediol

Procedure:

-

Hydrolysis: In a 2-liter three-necked flask equipped with a stirrer and thermometer, 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 ml of water, and 24 ml of concentrated hydrochloric acid are combined. The mixture is stirred for 2 hours, ensuring the temperature does not exceed 50°C.

-

Neutralization: Solid sodium bicarbonate is then added portion-wise until the solution is neutral to pH indicator paper.

-

Hydrogenation: The entire neutralized reaction mixture, along with 39 g of Raney nickel catalyst, is transferred to a 3-liter stainless-steel rocking hydrogenation autoclave.

-

Reaction Conditions: A hydrogen pressure of at least 1625 psi is applied, and the autoclave is heated to 125°C. The reaction is maintained at this temperature with shaking for 4 hours.

-

Work-up: After cooling, the catalyst is removed by suction filtration through Filter-Cel or by centrifugation.

-

Purification: The resulting solution is purified by fractional distillation through a 12-inch Vigreux column. After the removal of methanol and water, the product, 3-methyl-1,5-pentanediol, distills at 139–146°C at 17 mm Hg.

This protocol is adapted from a literature procedure for a related compound and should be considered as a representative example.

Chemical Reactivity

As a diol, this compound is expected to undergo typical reactions of primary alcohols:

-

Esterification: It can react with carboxylic acids or their derivatives to form esters, which are valuable in the production of polymers and plasticizers.[1]

-

Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or, under stronger conditions, carboxylic acids.[1]

-

Polymerization: Its bifunctional nature makes it a suitable monomer for the synthesis of polyesters and polyurethanes.[1]

Potential Biological Activity and Signaling Pathways

Some commercial suppliers note that this compound has been shown to inhibit the growth of cancer cells.[5] This cytostatic effect is suggested to be mediated through the activation of β-catenin and inhibition of its degradation by the proteasome.[5] This implicates the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.

Overview of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade in both embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of various cancers. The pathway's state is determined by the presence or absence of a Wnt ligand.

-

"Off" State (Absence of Wnt): In the absence of a Wnt signal, a "destruction complex" composed of proteins including Axin, APC, CK1, and GSK3β, phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.

-

"On" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (Fz) and LRP5/6 co-receptors on the cell surface, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, it acts as a transcriptional co-activator, binding to TCF/LEF transcription factors to initiate the expression of target genes, such as c-myc and cyclin D1, which promote cell proliferation.

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway.

Caption: Canonical Wnt/β-Catenin Signaling Pathway.

Applications and Safety

Potential Applications

The bifunctional nature of this compound makes it a versatile building block and intermediate in several industrial applications:

-

Polymer Synthesis: It serves as a monomer for producing polyesters and polyurethanes, potentially imparting unique properties due to its branched structure.[1]

-

Plasticizers: Its esters can be used as plasticizers to increase the flexibility and durability of various materials.[1]

-

Solvents: Due to its good water solubility and polar nature, it can be employed as a solvent in chemical formulations.[1][2]

-

Cosmetics: It is used in cosmetics and personal care products for its moisturizing and skin-softening properties.[2]

Safety and Handling

This compound is reported to have low toxicity.[2] However, as with all chemicals, proper handling and storage are essential to avoid contact with eyes, skin, and the respiratory tract.[2] Standard personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this compound.[2]

Conclusion

This compound is a specialty chemical with a range of potential applications, particularly in polymer chemistry and as a formulation ingredient. While there is a foundational set of predicted and reported data on its properties, a significant portion of this information is not yet experimentally verified in peer-reviewed literature. The suggested link to the Wnt/β-catenin pathway presents an interesting avenue for further research in drug development, though this biological activity requires more rigorous investigation. This guide serves as a starting point for researchers, highlighting both the known characteristics and the existing knowledge gaps for this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 53120-74-4 | DCA12074 [biosynth.com]

- 3. Buy this compound | 53120-74-4 [smolecule.com]

- 4. 3,3-Dimethylpentane(562-49-2) 13C NMR spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylpentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,3-Dimethylpentane-1,5-diol. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and biological relevance.

Core Physical Properties

This compound is a branched-chain aliphatic diol with the molecular formula C₇H₁₆O₂.[1][2][3] Its structure features a five-carbon backbone with two methyl groups and two terminal hydroxyl groups, which are responsible for its characteristic properties like water solubility and a relatively high boiling point compared to its corresponding hydrocarbon.[1]

The quantitative physical properties of this compound are summarized in the table below. It is important to note that there are discrepancies in the reported values for melting and boiling points in the available literature, which may be due to different experimental conditions or the use of estimated versus experimental data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |

| Molecular Weight | 132.20 g/mol | [1][3] |

| Melting Point | 44.24 °C (Estimated) -50 °C | [1] [2] |

| Boiling Point | 233.16 °C (Estimated) 208 °C 150 °C | [1] [2] [3] |

| Density | 0.9744 g/cm³ (Estimated) | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Solubility | Soluble in water | [1][2] |

| Canonical SMILES | CC(C)(CCO)CCO | [1][3][4] |

| InChI Key | CFEPFAMBMGCTQM-UHFFFAOYSA-N | [4] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound's physical properties are not extensively published, standard laboratory methods would be employed.

a. Determination of Melting Point: A calibrated differential scanning calorimeter (DSC) would be the preferred method for an accurate determination. A sample is heated at a controlled rate, and the energy absorbed during the phase transition from solid to liquid is measured to determine the melting point. Alternatively, a traditional melting point apparatus could be used, where a capillary tube containing the sample is heated in a controlled block or bath, and the temperature range of melting is visually observed.

b. Determination of Boiling Point: The boiling point can be determined by distillation at atmospheric pressure. The substance is heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the substance actively boils and condenses) is recorded. For high-boiling substances, vacuum distillation is often employed to prevent decomposition, and the boiling point at a reduced pressure is extrapolated to atmospheric pressure using a nomograph.

c. Synthesis of this compound: Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the reduction of a dicarboxylic acid or its ester derivative.

Protocol: Reduction of 3,3-Dimethylglutaric Acid [1]

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reducing Agent: A suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in the flask.

-

Addition of Precursor: A solution of 3,3-dimethylglutaric acid in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of the reducing agent. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred and heated at reflux for several hours to ensure the complete reduction of both carboxylic acid groups to hydroxyl groups.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.

-

Workup and Purification: The resulting precipitate is removed by filtration. The organic filtrate is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum.

Caption: A generalized workflow for the synthesis of this compound via reduction.

Biological Activity and Signaling

Recent research has indicated that this compound may possess cytostatic effects, inhibiting the growth of cancer cells.[3] This activity is reportedly mediated through the activation of β-catenin and the inhibition of its degradation by the proteasome.[3] The Wnt/β-catenin signaling pathway is crucial in cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. The stabilization of β-catenin allows it to translocate to the nucleus and activate target genes involved in cell growth.

Caption: Proposed mechanism of action for this compound on the β-catenin pathway.

Applications and Relevance in Drug Development

The dual hydroxyl groups and the specific carbon skeleton of this compound make it a versatile molecule.

-

Polymer Synthesis: It serves as a monomer or building block in the production of polyesters and polyurethanes.[1]

-

Formulation Excipient: Due to its water solubility and potential as a plasticizer, it could be investigated as a solvent or vehicle in pharmaceutical formulations.[1][2] Diols like pentane-1,5-diol have been studied for their use in dermatology as drug delivery enhancers.[5]

-

Active Molecule Research: Its reported biological activity against cancer cells suggests it could be a lead compound or a scaffold for the development of new therapeutic agents.[3]

This compound is intended for research purposes only and not for personal or veterinary use.[3] As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment to avoid contact with eyes, skin, and the respiratory tract.[2]

References

In-Depth Technical Guide: 3,3-Dimethylpentane-1,5-diol (CAS 53120-74-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,3-Dimethylpentane-1,5-diol, a unique branched-chain diol with potential applications in polymer chemistry and drug development. This document details its chemical and physical properties, synthesis methodologies, and explores its potential biological significance.

Chemical and Physical Properties

This compound is a C7 aliphatic diol characterized by a pentane backbone with two methyl groups at the C3 position and primary hydroxyl groups at both ends of the chain.[1] This structure imparts specific physical and chemical properties that are valuable in various applications.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: General and Molecular Properties [1]

| Property | Value |

| CAS Number | 53120-74-4 |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(CCO)CCO |

| InChI Key | CFEPFAMBMGCTQM-UHFFFAOYSA-N |

Table 2: Physical Properties [1][2]

| Property | Value |

| Physical State | Liquid at room temperature |

| Appearance | Colorless, odorless liquid |

| Melting Point | 44.24 °C (estimated) |

| Boiling Point | 233.16 °C (estimated) |

| Density | 0.9744 g/cm³ (estimated) |

| Solubility | Soluble in water |

Table 3: Spectroscopic Data

No publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located in the searched resources. The following information is based on predictions and data for analogous compounds.

| Spectrum | Predicted/Analogous Data |

| ¹H NMR | Expected to show signals for methyl protons, methylene protons adjacent to the quaternary carbon, and methylene protons adjacent to the hydroxyl groups. The hydroxyl protons will appear as a broad singlet. |

| ¹³C NMR | Expected to show distinct signals for the methyl carbons, the quaternary carbon, the methylene carbons adjacent to the quaternary carbon, and the methylene carbons bearing the hydroxyl groups. |

| IR Spectrum | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of O-H stretching in alcohols is expected. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. |

| Mass Spectrum | The molecular ion peak (M+) at m/z = 132 would be expected, although it may be weak. Fragmentation would likely involve the loss of water (M-18) and cleavage of C-C bonds. |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are the reduction of 3,3-dimethylglutaric acid or its corresponding esters.[1]

2.1.1. Reduction of Dimethyl 3,3-dimethylglutarate with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a representative procedure based on the known reactivity of LiAlH₄ with esters.

-

Reaction Scheme:

-

Materials:

-

Dimethyl 3,3-dimethylglutarate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Saturated sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

-

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under a nitrogen atmosphere.

-

A solution of dimethyl 3,3-dimethylglutarate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for 4-6 hours until the reaction is complete (monitored by TLC or GC).

-

The flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of a small amount of water, followed by 10% sulfuric acid until a clear solution is obtained.

-

The ethereal layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with saturated sodium sulfate solution, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of polyesters and polyurethanes.

2.2.1. Representative Synthesis of a Polyester

This is a general procedure for a polycondensation reaction.

-

Reaction:

-

Procedure:

-

In a reaction vessel, this compound and a suitable diacid chloride (e.g., adipoyl chloride) are dissolved in an appropriate solvent in the presence of an acid scavenger (e.g., pyridine).

-

The reaction mixture is stirred at a controlled temperature until the desired degree of polymerization is achieved.

-

The resulting polyester is isolated by precipitation in a non-solvent and purified.

-

Potential Biological Activity and Signaling Pathways

While extensive peer-reviewed literature on the biological activity of this compound is not currently available, some preliminary information suggests potential applications in drug development. One supplier has indicated that the compound may inhibit the growth of cancer cells through the activation of the β-catenin signaling pathway.[3] It is crucial to note that this claim has not been substantiated in the broader scientific literature and should be approached with caution.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical signaling cascade involved in embryonic development and adult tissue homeostasis. Its dysregulation is frequently implicated in various cancers.

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway.

In the "Wnt OFF" state, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. In the "Wnt ON" state, Wnt ligands bind to their receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival. The speculative role of this compound would be to modulate this pathway, potentially by stabilizing β-catenin.

Experimental Workflow for Investigating Biological Activity

The following workflow outlines a general approach to investigate the claimed biological activity of this compound.

Caption: A general experimental workflow to validate biological activity.

This workflow starts with cell-based assays to determine the effect of the compound on cancer cell proliferation and apoptosis. Subsequent molecular analyses would then focus on elucidating the mechanism of action, specifically by examining the levels and localization of β-catenin and the expression of its target genes.

Conclusion

This compound is a structurally interesting diol with potential as a monomer for creating novel polymers. While its physical and chemical properties can be reasonably estimated, a notable lack of experimental spectroscopic data in the public domain presents a challenge for its thorough characterization. The preliminary suggestion of its role in modulating the Wnt/β-catenin signaling pathway is intriguing for drug development professionals; however, this requires rigorous scientific validation. Further research is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-depth Technical Guide to 3,3-Dimethylpentane-1,5-diol: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3,3-Dimethylpentane-1,5-diol, detailing its molecular structure, chemical formula, physical and chemical properties, synthesis methodologies, and key applications. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Formula

This compound is a branched-chain aliphatic diol. Its structure consists of a five-carbon pentane backbone with two methyl groups attached to the third carbon atom, creating a quaternary carbon center. Two hydroxyl (-OH) functional groups are located at the terminal positions (carbons 1 and 5) of the pentane chain.

The presence of these polar hydroxyl groups allows for hydrogen bonding, which significantly influences the compound's physical properties, such as its boiling point and solubility in water.[1][2] The methyl groups contribute to the molecule's steric bulk and affect its conformational flexibility.

Caption: 2D Molecular Structure of this compound

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 53120-74-4 | [2][3][4] |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [1][4] |

| Canonical SMILES | CC(C)(CCO)CCO | [1][3] |

| InChI | InChI=1S/C7H16O2/c1-7(2,3-5-8)4-6-9/h8-9H,3-6H2,1-2H3 | [1] |

| InChIKey | CFEPFAMBMGCTQM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This compound is a colorless to slightly yellow, viscous liquid at room temperature.[1][2] It is soluble in water due to the presence of two hydroxyl groups that can form hydrogen bonds.[1][2] There are some discrepancies in the reported values for its melting and boiling points across different sources, which may be due to the use of estimated versus experimental data.

| Property | Value | Reference |

| Melting Point | 44.24 °C (estimated) / -50 °C | [1][2] |

| Boiling Point | 233.16 °C (estimated) / 208 °C / 150 °C | [1][2][4] |

| Density | 0.9744 g/cm³ (estimated) | [1] |

| LogP | 0.77740 | [1] |

Synthesis of this compound

Reduction of 3,3-Dimethylglutaric Acid

A common laboratory-scale synthesis involves the reduction of 3,3-dimethylglutaric acid or its corresponding esters (e.g., diethyl 3,3-dimethylglutarate).[1] Strong reducing agents are required for this transformation.

Experimental Workflow:

Caption: Reduction of 3,3-Dimethylglutaric Acid to this compound

Methodology:

-

Reactants: 3,3-Dimethylglutaric acid or an ester thereof.

-

Reagents: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically used. Sodium borohydride (NaBH₄) may also be employed, potentially in combination with a Lewis acid.

-

Procedure: The reducing agent is cautiously added to a solution of the starting material under an inert atmosphere. The reaction is typically stirred at a controlled temperature until completion.

-

Workup: The reaction is quenched by the careful addition of water and/or an acidic or basic solution. The product is then extracted with an organic solvent, and the solvent is removed to yield the crude diol.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.

Condensation of Formaldehyde and Isovaleraldehyde

An alternative synthesis route involves the condensation reaction between formaldehyde and isovaleraldehyde (3-methylbutanal).[2] This reaction likely proceeds through an aldol-type condensation followed by a Cannizzaro-type reaction or a crossed Cannizzaro reaction.

Experimental Workflow:

Caption: Synthesis of this compound via Condensation

Methodology:

-

Reactants: Formaldehyde and isovaleraldehyde.

-

Catalyst: A base catalyst, such as sodium hydroxide or calcium hydroxide, is typically used to promote the condensation.

-

Procedure: The reactants are mixed in the presence of the base catalyst, and the reaction is allowed to proceed, often with heating.

-

Workup and Purification: Similar to the reduction method, the reaction mixture is neutralized, and the product is isolated through extraction and purified by distillation.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) specifically for this compound were not available in the surveyed literature. For definitive structural confirmation and analysis, it is recommended to acquire these spectra on a purified sample.

Applications

This compound has several applications across various industries:

-

Polymer Synthesis: It serves as a monomer or a chain extender in the production of polyesters and polyurethanes, imparting flexibility and durability to the resulting polymers.[1]

-

Plasticizers: This diol can be used as a plasticizer to increase the flexibility and workability of various materials.[1][2]

-

Solvents: Due to its water solubility and diol functionality, it can be employed as a solvent in certain chemical processes and formulations.[1]

-

Cosmetics and Personal Care: It is used in some cosmetic and personal care products for its moisturizing and skin-softening properties.[2]

-

Pharmaceutical Research: There is some indication that this compound may possess biological activity, including potential anticancer effects by inhibiting the growth of cancer cells.[3] Further research in this area is warranted.

Conclusion

This compound is a versatile chemical intermediate with a unique branched structure containing two primary hydroxyl groups. Its properties make it a valuable component in the synthesis of polymers and as a specialty chemical in various formulations. While general synthetic methods are established, further research to develop and publish detailed experimental protocols and comprehensive spectroscopic characterization would be beneficial for the scientific community. Its potential biological activity also presents an interesting avenue for future investigation in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylpentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3,3-dimethylpentane-1,5-diol, a valuable diol in various chemical industries. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes graphical representations of the synthetic routes.

Executive Summary

This compound is a key building block in the synthesis of polymers, plasticizers, and other specialty chemicals. Its unique gem-dimethyl group imparts specific properties to the resulting materials. This guide details three principal synthesis pathways: the reduction of 3,3-dimethylglutaric anhydride, the catalytic hydrogenation of dimethyl 3,3-dimethylpentanedioate, and a multi-step industrial process involving hydroformylation followed by hydrogenation. Each method is presented with a focus on experimental reproducibility and quantitative outcomes to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Synthesis Data

The following table summarizes the quantitative data associated with the described synthesis pathways for this compound.

| Pathway | Starting Material | Reagents | Catalyst | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |

| Reduction | 3,3-Dimethylglutaric Anhydride | Lithium Aluminum Hydride (LAH), Tetrahydrofuran (THF), H₂O, NaOH | - | Reflux | Atmospheric | - | High | - |

| Catalytic Hydrogenation | Dimethyl 3,3-dimethylpentanedioate | Hydrogen (H₂) | Ru/C | 100 - 160 | 50 | - | ~78 | - |

| Hydroformylation & Hydrogenation | 2-Methylbut-1-en-4-ol | CO, H₂, Rhodium carbonyl complex, Tertiary organic phosphine, Raney Cobalt | Rh complex, Co | 80 - 140 | 150 - 700 | 10 | 81.5 - 88 | >99.7 |

Synthesis Pathways and Experimental Protocols

This section provides a detailed description of the primary synthetic routes to this compound, including step-by-step experimental protocols.

Pathway 1: Reduction of 3,3-Dimethylglutaric Anhydride

This pathway involves the reduction of a cyclic anhydride to the corresponding diol using a powerful reducing agent such as lithium aluminum hydride (LAH).

Experimental Protocol:

-

Preparation of 3,3-Dimethylglutaric Anhydride: 3,3-Dimethylglutaric acid is heated with a dehydrating agent, such as acetic anhydride, to form the cyclic anhydride. The mixture is heated under reflux, and the resulting 3,3-dimethylglutaric anhydride is purified by distillation or recrystallization.

-

Reduction with Lithium Aluminum Hydride:

-

A solution of 3,3-dimethylglutaric anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (excess, e.g., 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath.

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification is achieved by vacuum distillation.

-

Spectroscopic Profile of 3,3-Dimethylpentane-1,5-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylpentane-1,5-diol (CAS No: 53120-74-4). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. This document summarizes predicted and comparative spectroscopic data and outlines general experimental protocols for obtaining such data.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| CAS Number | 53120-74-4[1][2] |

| Structure |

|

Spectroscopic Data

Due to the limited availability of experimental spectra for this compound in public databases, this section presents predicted spectroscopic data. For comparative purposes, experimental data for the structurally related compound, 3,3-dimethylpentane, is also included to aid in the interpretation of the hydrocarbon backbone signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption from the hydroxyl (-OH) groups and various C-H stretching and bending vibrations.

Table 1: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| 2950-2850 | Strong | C-H stretch (from CH₃ and CH₂ groups) |

| 1470 | Medium | C-H bend (from CH₂ and CH₃ groups) |

| 1380, 1365 | Medium | C-H bend (gem-dimethyl) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Table 2: Experimental IR Spectral Data for 3,3-Dimethylpentane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretch (from CH₃ and CH₂ groups)[3] |

| 1465 | Medium | C-H bend (from CH₂ and CH₃ groups)[3] |

| 1390, 1365 | Medium | C-H bend (gem-dimethyl)[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the different proton environments in the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 4H | -CH₂-OH (at C1 and C5) |

| ~2.5 (variable) | Singlet | 2H | -OH |

| ~1.6 | Triplet | 4H | -CH₂- (at C2 and C4) |

| ~0.9 | Singlet | 6H | -CH₃ (at C3) |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 4: Experimental ¹H NMR Spectral Data for 3,3-Dimethylpentane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.20 | Quartet | 4H | -CH₂-[4][5] |

| 0.80 | Triplet | 6H | -CH₃ (ethyl groups)[4][5] |

| 0.79 | Singlet | 6H | -CH₃ (gem-dimethyl groups)[4][5] |

The ¹³C NMR spectrum of this compound is predicted to display four signals, reflecting the symmetry of the molecule.

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~60 | -CH₂-OH (C1 and C5) |

| ~40 | -CH₂- (C2 and C4) |

| ~35 | Quaternary C (C3) |

| ~25 | -CH₃ (at C3) |

Table 6: Experimental ¹³C NMR Spectral Data for 3,3-Dimethylpentane

| Chemical Shift (δ, ppm) | Assignment |

| 33.8 | Quaternary C[6][7] |

| 26.2 | -CH₂-[6][7] |

| 8.4 | -CH₃[6][7] |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak, although it may be weak. Fragmentation patterns would likely involve the loss of water, methyl groups, and cleavage of the carbon-carbon bonds.

Table 7: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct | Predicted CCS (Ų) |

| 133.12232 | [M+H]⁺ | 131.1[8] |

| 155.10426 | [M+Na]⁺ | 137.5[8] |

| 131.10776 | [M-H]⁻ | 128.6[8] |

| 150.14886 | [M+NH₄]⁺ | 152.0[8] |

| 171.07820 | [M+K]⁺ | 136.5[8] |

| 115.11230 | [M+H-H₂O]⁺ | 127.5[8] |

Experimental Protocols

The following sections describe general methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid this compound.

Methodology: Neat Liquid Sample on Salt Plates

-

Ensure the salt plates (typically NaCl or KBr) are clean and dry. If necessary, they can be cleaned with a small amount of dry acetone and wiped with a soft tissue.[9]

-

Place one to two drops of the liquid sample onto the surface of one salt plate.[9][10]

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[9][10]

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

After analysis, clean the salt plates thoroughly with a suitable solvent and return them to a desiccator for storage.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial and should be one that dissolves the sample and has minimal overlapping signals with the analyte.[11]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.[11]

-

For ¹H NMR, acquire the spectrum using appropriate parameters for pulse width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay may be required for the observation of quaternary carbons.[11]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology: Electrospray Ionization (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

-

The solvent should be volatile and compatible with the ESI source.

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable ion signal.

-

Acquire the mass spectrum in either positive or negative ion mode, depending on which mode provides a better signal for the analyte. For a diol, positive ion mode is common, looking for [M+H]⁺ or [M+Na]⁺ adducts.

-

Scan over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion or common adducts to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound | 53120-74-4 | DCA12074 [biosynth.com]

- 2. This compound | CAS#:53120-74-4 | Chemsrc [chemsrc.com]

- 3. C7H16 infrared spectrum of 3,3-dimethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 3,3-Dimethylpentane(562-49-2) 1H NMR [m.chemicalbook.com]

- 6. C7H16 C-13 nmr spectrum of 3,3-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3,3-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 3,3-Dimethylpentane(562-49-2) 13C NMR [m.chemicalbook.com]

- 8. PubChemLite - this compound (C7H16O2) [pubchemlite.lcsb.uni.lu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Spectral Landscape of 3,3-Dimethylpentane-1,5-diol: An In-depth NMR Analysis

An advanced technical guide for researchers, scientists, and professionals in drug development, this whitepaper provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3,3-Dimethylpentane-1,5-diol. This document outlines the theoretical ¹H and ¹³C NMR spectral data, details experimental protocols for data acquisition, and presents visual representations of the molecular structure and experimental workflow.

Due to the limited availability of experimental NMR spectra for this compound in public databases, this guide presents a theoretical analysis based on established NMR principles and predictive models. The provided spectral data is intended to serve as a reference for researchers working with this and structurally related compounds.

Predicted NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The presence of symmetry in the molecule simplifies the expected spectra. The following tables summarize the predicted chemical shifts (δ), multiplicities, and integration values for each unique proton and carbon environment.

Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (C6, C7) | ~ 0.9 | Singlet | 6H |

| -CH₂- (C2, C4) | ~ 1.5 | Triplet | 4H |

| -CH₂- (C1, C5) | ~ 3.6 | Triplet | 4H |

| -OH | Variable | Singlet | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6, C7 (-CH₃) | ~ 25 |

| C3 | ~ 35 |

| C2, C4 (-CH₂) | ~ 45 |

| C1, C5 (-CH₂) | ~ 60 |

Molecular Structure and Atom Numbering

The signaling pathways and logical relationships within the this compound molecule are visualized below, with each unique carbon and proton environment labeled for clarity.

Structure of this compound with atom numbering.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols provide a general framework for obtaining ¹H and ¹³C NMR spectra of diols such as this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. For this compound, methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices due to the hydroxyl groups.

-

Sample Concentration : For ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

-

Sample Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Dissolve the sample in a small vial and filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube.

-

Internal Standard : For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although the residual solvent peak is often used for calibration.

Data Acquisition

A standard workflow for NMR data acquisition is illustrated in the following diagram.

A generalized workflow for an NMR experiment.

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Angle: 45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons)

-

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-200 ppm

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. While the presented data is theoretical, it offers valuable insights for the structural elucidation and analysis of this compound and its analogs in a research and development setting. Experimental verification of these predictions is recommended for definitive spectral assignment.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethylpentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3,3-dimethylpentane-1,5-diol. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide infers the fragmentation behavior based on established principles of mass spectrometry for analogous structures, including branched alkanes and aliphatic diols. The information presented herein is intended to support researchers in the identification and structural elucidation of this and similar molecules.

Predicted Fragmentation Pathways

Under electron ionization (EI), this compound (C7H16O2, molecular weight: 132.20 g/mol ) is expected to undergo several characteristic fragmentation reactions. The molecular ion ([M]•+) peak at m/z 132 is anticipated to be of low abundance or potentially absent, a common trait for aliphatic alcohols.[1] The fragmentation will likely be dominated by alpha-cleavage, dehydration, and cleavage of the carbon-carbon backbone.

1.1. Alpha-Cleavage: Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a dominant fragmentation pathway for alcohols.[2] For this compound, this can occur at either of the two primary alcohol groups.

-

Cleavage at C1-C2: This would result in the loss of a CH2OH radical, but the formation of a stable oxonium ion is more likely. Cleavage of the C4-C5 bond adjacent to the other hydroxyl group is also a primary alpha-cleavage.

-

Cleavage at the Quaternary Carbon: The bond between C2 and C3 is susceptible to cleavage due to the branching.

1.2. Dehydration (Loss of H₂O): The elimination of a water molecule is a very common fragmentation pathway for alcohols.[1] This can occur from the molecular ion or subsequent fragment ions, leading to a peak at m/z 114 ([M-18]•+). Further fragmentation of this ion is also expected.

1.3. Carbon-Carbon Bond Cleavage: Cleavage of the C-C bonds in the pentane backbone will also contribute to the fragmentation pattern. The presence of the quaternary carbon at position 3 will influence the stability of the resulting carbocations. The loss of ethyl and methyl groups is expected. For instance, cleavage of the C2-C3 bond can lead to the formation of various fragment ions.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum. The relative abundances are hypothetical and based on the expected stability of the ions.

| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway | Predicted Relative Abundance |

| 132 | [C₇H₁₆O₂]•⁺ | - | Molecular Ion | Very Low |

| 117 | [C₆H₁₃O₂]⁺ | •CH₃ | Loss of a methyl group | Moderate |

| 114 | [C₇H₁₄O]•⁺ | H₂O | Dehydration of the molecular ion | Moderate |

| 103 | [C₅H₁₁O₂]⁺ | •C₂H₅ | Loss of an ethyl group | High |

| 85 | [C₅H₉O]⁺ | H₂O, •CH₃ | Dehydration and loss of a methyl group | Moderate |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage and rearrangement | High | |

| 57 | [C₄H₉]⁺ | Cleavage of the carbon backbone | High (Base Peak) | |

| 43 | [C₃H₇]⁺ | Cleavage of the carbon backbone | High | |

| 31 | [CH₂OH]⁺ | Alpha-cleavage | Moderate |

Experimental Protocols

As this compound is a relatively non-volatile compound, direct injection into a standard GC-MS system might be challenging. A common approach for analyzing such diols is through derivatization to increase volatility, followed by GC-MS analysis.

3.1. Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of the diol to its trimethylsilyl (TMS) ether, a common procedure for increasing the volatility of polar compounds for GC-MS analysis.[3]

Materials:

-

This compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine

-

Ethyl acetate (GC grade)

-

Heating block or oven

-

GC vials with inserts

-

Microsyringes

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry GC vial.

-

Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.

-

Derivatization Reagent: Add 200 µL of BSTFA with 1% TMCS to the vial.

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

-

Dilution: After cooling to room temperature, dilute the sample with ethyl acetate to a final concentration of approximately 100 µg/mL.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

3.2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (1 µL injection volume)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 30-500

Visualizations

4.1. Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation of this compound.

4.2. Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of a diol via silylation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3,3-Dimethylpentane-1,5-diol in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-Dimethylpentane-1,5-diol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, theoretical considerations, and standardized experimental protocols for determining solubility. Additionally, it includes visualizations of the compound's synthesis and its potential role in biological signaling pathways, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 53120-74-4) is a branched-chain diol with the molecular formula C₇H₁₆O₂.[1] Its structure, featuring two primary hydroxyl groups and a quaternary carbon center, imparts unique physical and chemical properties relevant to its application as a solvent, plasticizer, and a building block in the synthesis of polyesters and polyurethanes.[1][2] An understanding of its solubility in various solvent systems is critical for its effective use in formulation, synthesis, and biological studies.

Solubility Profile

Qualitative Solubility Summary

The presence of two hydroxyl (-OH) groups allows this compound to act as both a hydrogen bond donor and acceptor, leading to good solubility in polar solvents.[1] It is reported to be soluble in water and is described as a miscible polar solvent.[1][2] This miscibility is attributed to the strong intermolecular hydrogen bonding between the diol and water molecules.

Conversely, the C7 hydrocarbon backbone, which includes a branched dimethyl structure, contributes to its lipophilic character. This suggests that it would also exhibit solubility in various organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Soluble/Miscible | Formation of strong hydrogen bonds via the two hydroxyl groups.[1][2] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble/Miscible | "Like-dissolves-like" principle; capable of hydrogen bonding. |

| Polar Aprotic | ||

| Acetone, DMSO | Likely Soluble | Dipole-dipole interactions with the polar hydroxyl groups. |

| Non-Polar | ||

| Hexane, Toluene | Sparingly Soluble | Lipophilic character of the C7 hydrocarbon backbone. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized method such as the shake-flask equilibrium solubility assay is recommended. The following protocol is a general guideline that can be adapted for this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, hexane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector if UV chromophore is absent) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid/liquid phase should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C and 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period. Then, centrifuge the vials to sediment the excess undissolved diol.

-

Sample Collection and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the analytical method's calibration range.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Visualizations

Synthesis Workflow

This compound can be synthesized via the reduction of 3,3-dimethylglutaric acid or its corresponding esters.[1] The following diagram illustrates this common synthetic route.

Potential Biological Pathway Involvement

Some research suggests that this compound may have biological activity, including the ability to activate the β-catenin signaling pathway, which is crucial in cell proliferation and differentiation.[3] The diagram below provides a simplified overview of the canonical Wnt/β-catenin signaling pathway and the potential point of influence by this compound.

References

Technical Guide: Physicochemical Properties of 3,3-Dimethylpentane-1,5-diol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentane-1,5-diol is an organic compound with the chemical formula C7H16O2. It is a diol, meaning it possesses two hydroxyl (-OH) groups. This structure allows for intermolecular hydrogen bonding, which significantly influences its physical properties, such as melting point and boiling point. Understanding these fundamental physicochemical characteristics is crucial for its application in various fields, including its use as a solvent, plasticizer, and in the synthesis of polymers and other complex molecules. This guide provides a consolidated overview of the reported melting and boiling points of this compound, details the standard experimental protocols for their determination, and presents a logical workflow for the physicochemical characterization of such compounds.

Physicochemical Data

The reported physical properties of this compound are summarized in the table below. It is important to note the variability in the reported values for melting and boiling points across different sources, which may be attributable to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| CAS Number | 53120-74-4 | [1] |

| Molecular Formula | C7H16O2 | [1] |

| Molecular Weight | 132.2 g/mol | [1] |

| Physical Form | Colorless to slightly yellow liquid | [2][3] |

| Melting Point | -50°C | [2] |

| 44.24°C (estimated) | [3][4] | |

| Boiling Point | 150°C | [1] |

| 208°C | [2] | |

| 233.16°C (estimated) | [3][4] |

Experimental Protocols

The determination of melting and boiling points are fundamental experiments for the characterization and purity assessment of chemical compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow range. The presence of impurities typically lowers and broadens the melting point range.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point.

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[5] The sample must be well-packed to ensure uniform heating.[5]

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The apparatus consists of a heating block or oil bath, a thermometer, and a means to view the sample.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.[4]

-

The sample is heated rapidly to a temperature about 20°C below the expected melting point.[5][6]

-

The heating rate is then slowed to approximately 1-2°C per minute to allow for thermal equilibrium to be established between the sample, the heating medium, and the thermometer.[7]

-

The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely melted into a clear liquid.[4]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[2]

Methodology: Thiele Tube Method

This micro-method is suitable for small quantities of liquid.[8]

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube (fusion tube).[9] A capillary tube, sealed at one end, is inverted and placed into the liquid.[3]

-

Apparatus: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[1] The Thiele tube is designed to ensure uniform heating by convection currents.

-

Procedure:

-

The Thiele tube is heated gently and slowly at the side arm.[1]

-

As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[3] This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[1][8] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[1] It is also crucial to record the barometric pressure as the boiling point varies with it.[2][8]

-

Physicochemical Characterization Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a new chemical entity (NCE) in a drug development setting. This process ensures that fundamental properties are well-understood before proceeding to more complex biological and formulation studies.

Caption: Workflow for Physicochemical Characterization of a New Chemical Entity.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

An In-depth Technical Guide to the Thermal Stability of 3,3-Dimethylpentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpentane-1,5-diol is a branched-chain diol with the molecular formula C₇H₁₆O₂.[1] Its structure, featuring two primary hydroxyl groups and a quaternary carbon center, imparts unique physical properties that make it a compound of interest in various applications, including as a building block for polymers and as a plasticizer.[2] Understanding the thermal stability of this diol is critical for its safe handling, storage, and application, particularly in processes that involve elevated temperatures.

This guide will summarize the known physical properties of this compound and provide detailed, generic experimental protocols for determining its thermal stability using standard analytical techniques.

Physicochemical Properties of this compound

A summary of the available physical and chemical data for this compound is presented in Table 1. It is important to note that much of the thermal data, such as the boiling point, are estimated values.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | -50 °C (experimental); 44.24 °C (estimated) | [1][2] |

| Boiling Point | 208 °C (experimental); 233.16 °C (estimated) | [1][2] |

| Density | 0.9744 g/cm³ (estimated) | [1] |

| Solubility | Soluble in water | [1][2] |

Note: Discrepancies in reported melting and boiling points exist in the literature, highlighting the need for empirical validation.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of a compound like this compound can be thoroughly investigated using a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the composition of the material based on weight loss steps.

Objective: To determine the thermal decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of the maximum rate of decomposition.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5%).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.

Objective: To identify thermal transitions and measure the enthalpy changes associated with them for this compound.

Instrumentation: A differential scanning calorimeter with a suitable cooling accessory.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Temperature Program:

-

Equilibrate the sample at a low starting temperature (e.g., -70 °C, if a low melting point is suspected).

-

Heat the sample to a temperature above its expected boiling or decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe any changes in the material's thermal behavior after the initial thermal history is erased.

-

-

Data Collection: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate endothermic and exothermic peaks to determine transition temperatures (e.g., melting point, Tm) and enthalpy changes (ΔH).

-

Observe any step changes in the baseline, which may indicate a glass transition (Tg).

-

Logical Workflow for Thermal Stability Characterization

A systematic approach is crucial for the comprehensive thermal stability analysis of a novel or under-characterized compound. The following diagram illustrates a logical workflow for such an investigation.

Caption: Experimental workflow for thermal stability assessment.

Conclusion

While specific experimental data on the thermal stability of this compound remains to be published, this guide provides a robust framework for its determination. The summarized physicochemical properties offer a starting point for investigation, and the detailed TGA and DSC protocols outline the necessary steps for a thorough analysis. By following the proposed experimental workflow, researchers can effectively characterize the thermal behavior of this diol, ensuring its safe and optimal use in various scientific and industrial applications. The generation of empirical data through these methods will be a valuable contribution to the broader understanding of branched-chain diols.

References

3,3-Dimethylpentane-1,5-diol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3,3-Dimethylpentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and handling information for this compound (CAS No: 53120-74-4). The following sections detail the physical and chemical properties, hazard identification, handling and storage procedures, emergency measures, and a general experimental protocol for safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a branched-chain diol with two primary hydroxyl groups.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Melting Point | 44.24°C (estimate) | [1] |

| Boiling Point | 233.16°C (estimate) | [1] |

| Density | 0.9744 g/cm³ (estimate) | [1] |

| Solubility | Soluble in water | [1] |

| pKa | 14.84 ± 0.10 (Predicted) | [4] |

Hazard Identification and Classification

While generally considered to have low toxicity, this compound is classified as a hazardous substance that requires careful handling.[2][5]

| Hazard Class | Category |

| Skin Irritation | Category 2 |

| Specific target organ toxicity – single exposure | Category 3 |

Hazard Statements:

-

H315: Causes skin irritation.

-